Cas no 1369884-42-3 (2-bromo-N-methyl-3-(trifluoromethyl)aniline)

2-Bromo-N-methyl-3-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a bromo substituent at the 2-position and a trifluoromethyl group at the 3-position, with a methylated amino functionality. This compound is valuable in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications, due to its electron-withdrawing trifluoromethyl group and reactive bromine atom, which facilitate further functionalization. Its structural features enhance stability and reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound’s well-defined regiochemistry and purity make it suitable for precision synthesis in medicinal chemistry and material science research. Proper handling under inert conditions is recommended due to potential sensitivity.
2-bromo-N-methyl-3-(trifluoromethyl)aniline structure
1369884-42-3 structure
Product name:2-bromo-N-methyl-3-(trifluoromethyl)aniline
CAS No:1369884-42-3
MF:C8H7BrF3N
MW:254.047091722488
MDL:MFCD29094172
CID:5686320
PubChem ID:123253716

2-bromo-N-methyl-3-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-methyl-3-(trifluoromethyl)aniline
    • ZURLGNWVNHKRAE-UHFFFAOYSA-N
    • EN300-21652973
    • 1369884-42-3
    • Benzenamine, 2-bromo-N-methyl-3-(trifluoromethyl)-
    • MDL: MFCD29094172
    • Inchi: 1S/C8H7BrF3N/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4,13H,1H3
    • InChI Key: ZURLGNWVNHKRAE-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C(F)(F)F)NC

Computed Properties

  • Exact Mass: 252.97140g/mol
  • Monoisotopic Mass: 252.97140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.601±0.06 g/cm3(Predicted)
  • Boiling Point: 243.9±40.0 °C(Predicted)
  • pka: 2.15±0.25(Predicted)

2-bromo-N-methyl-3-(trifluoromethyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-21652973-1.0g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
1g
$499.0 2023-05-24
Enamine
EN300-21652973-2.5g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
2.5g
$978.0 2023-09-16
Enamine
EN300-21652973-0.05g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
0.05g
$419.0 2023-09-16
Enamine
EN300-21652973-1g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
1g
$499.0 2023-09-16
Enamine
EN300-21652973-5g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
5g
$1448.0 2023-09-16
Enamine
EN300-21652973-10.0g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
10g
$2146.0 2023-05-24
Enamine
EN300-21652973-5.0g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
5g
$1448.0 2023-05-24
Enamine
EN300-21652973-0.1g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
0.1g
$439.0 2023-09-16
Enamine
EN300-21652973-0.25g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
0.25g
$459.0 2023-09-16
Enamine
EN300-21652973-10g
2-bromo-N-methyl-3-(trifluoromethyl)aniline
1369884-42-3
10g
$2146.0 2023-09-16

Additional information on 2-bromo-N-methyl-3-(trifluoromethyl)aniline

2-Bromo-N-Methyl-3-(Trifluoromethyl)Aniline: A Comprehensive Overview

The compound 2-bromo-N-methyl-3-(trifluoromethyl)aniline, also known by its CAS number 1369884-42-3, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a trifluoromethyl group at the 3-position, and an N-methyl substituent on the aniline moiety. These structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals.

Recent studies have highlighted the importance of 2-bromo-N-methyl-3-(trifluoromethyl)aniline in the development of novel bioactive compounds. Researchers have explored its potential as a building block for constructing heterocyclic frameworks, which are essential components of many drug molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. The trifluoromethyl group, in particular, has been shown to enhance the stability and bioavailability of these compounds, making them more suitable for therapeutic applications.

The synthesis of 1369884-42-3 involves a multi-step process that typically begins with the bromination of an aniline derivative. The introduction of the trifluoromethyl group is achieved through a nucleophilic substitution reaction, while the N-methylation step ensures the compound's solubility and reactivity in subsequent reactions. These synthetic strategies have been optimized in recent years to improve yield and reduce environmental impact. For example, a 2022 paper in Green Chemistry reported a more sustainable method for synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction time and energy consumption.

In terms of applications, 2-bromo-N-methyl-3-(trifluoromethyl)aniline has found extensive use in the construction of biologically active molecules. Its ability to undergo various coupling reactions makes it an ideal substrate for forming complex ring systems. For instance, researchers have utilized this compound to synthesize indole derivatives, which are known for their antiviral properties. Additionally, its role as an intermediate in the synthesis of quinoline analogs has been well-documented, with these compounds showing potential as inhibitors of certain enzymes involved in neurodegenerative diseases.

The structural versatility of 1369884-42-3 also extends to its use in materials science. Recent advancements have explored its application in the development of advanced polymers and materials with tailored electronic properties. For example, a 2023 study published in Polymer Chemistry demonstrated that derivatives of this compound can be used to create conductive polymers with applications in flexible electronics and energy storage devices.

In conclusion, 2-bromo-N-methyl-3-(trifluoromethyl)aniline, or CAS number 1369884-42-3, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern organic synthesis. As research continues to uncover new synthetic methods and applications for this compound, its role in advancing science and technology is expected to grow significantly.

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